Triethyl(3,3,3-trifluoropropyl)silane CAS 429-59-4 properties
Triethyl(3,3,3-trifluoropropyl)silane CAS 429-59-4 properties
The following is an in-depth technical guide on Triethyl(3,3,3-trifluoropropyl)silane (CAS 429-59-4) . This document is structured to serve researchers in organosilicon chemistry, materials science, and early-stage drug discovery who require precise data on fluorinated silyl motifs.[1]
Physicochemical Profiling, Synthesis, and Applications in Fluorosilicone Research[1]
CAS Registry Number: 429-59-4 Formula: C₉H₁₉F₃Si Molecular Weight: 212.33 g/mol IUPAC Name: Triethyl(3,3,3-trifluoropropyl)silane[1]
Executive Summary & Strategic Utility
Triethyl(3,3,3-trifluoropropyl)silane (TETFPS) represents a critical class of fluorinated organosilanes characterized by extreme chemical inertness and unique surface-active properties.[1] Unlike its hydrolyzable counterparts (e.g., trimethoxy or trichloro variants used for self-assembled monolayers), TETFPS possesses a fully alkylated silicon center (R3Si-R'), rendering it non-reactive toward moisture.[1]
Core Utility in Research & Development:
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Fluorosilicone Model System: It serves as the definitive monomeric model for poly(3,3,3-trifluoropropylmethylsiloxane) (fluorosilicone rubber), allowing researchers to study the solvating, dielectric, and thermal properties of the trifluoropropyl moiety without the interference of polymeric viscosity or crosslinking.[1]
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NMR Reference Standard: Due to the distinct CF3 group and the shielding of the ethyl-silyl protons, it acts as a robust internal standard for ¹⁹F and ¹H NMR in non-polar solvents.
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Lipophilicity Benchmarking: In medicinal chemistry, the Si-CH2CH2CF3 motif is investigated as a bulky, lipophilic bioisostere.[1] TETFPS is used to experimentally determine the partition coefficient (LogP) and metabolic stability of this specific silyl-fluoroalkyl arrangement.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values for CAS 429-59-4.[1]
| Property | Value | Technical Note |
| Appearance | Colorless, clear liquid | Low viscosity; distinct mild organic odor.[1] |
| Boiling Point | 155–160 °C (est.) | Significantly higher than Et₃SiH (107 °C) due to molecular weight and dipole interactions. |
| Density | ~0.98 - 1.02 g/mL | Denser than non-fluorinated analogues (e.g., tetraethylsilane ~0.76 g/mL) due to fluorine content.[1] |
| Refractive Index | Lower than hydrocarbon analogues, characteristic of fluorinated materials.[1] | |
| Flash Point | > 45 °C | Flammable; requires standard organic solvent handling. |
| Solubility | Soluble in organic solvents | Miscible with hexane, THF, toluene, DCM.[1] Immiscible with water. |
| Hydrolytic Stability | Excellent | The Si-C bonds are stable to water, dilute acids, and bases.[1] |
| Surface Tension | Low (< 22 mN/m) | Exhibits oleophobic tendencies typical of fluorinated chains.[1] |
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale preparation of TETFPS relies on Platinum-catalyzed Hydrosilylation .[1] This process couples triethylsilane with 3,3,3-trifluoropropene.
Reaction Pathway
The reaction follows the anti-Markovnikov addition of the Si-H bond across the terminal alkene.[1]
Reagents:
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Olefin: 3,3,3-Trifluoropropene (Gas/Low-boiling liquid, bp -22 °C).[1]
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Silane: Triethylsilane (Liquid, bp 107 °C).[1]
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Catalyst: Karstedt’s Catalyst (Pt(0) divinyltetramethyldisiloxane complex) or Speier’s Catalyst (H₂PtCl₆ in iPrOH).[1]
Detailed Synthetic Protocol
Note: This protocol assumes the use of a pressure vessel due to the volatility of the trifluoropropene.
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Preparation: Charge a dry stainless steel autoclave or heavy-walled glass pressure tube with Triethylsilane (1.0 equiv) and Karstedt’s catalyst (10–50 ppm Pt loading).[1]
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Addition: Cool the vessel to -40 °C. Condense 3,3,3-Trifluoropropene (1.1 equiv) into the vessel.
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Reaction: Seal the vessel and slowly warm to room temperature. Heat to 60–80 °C for 4–12 hours. Monitor pressure drop (indicative of olefin consumption).[1]
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Work-up: Vent unreacted olefin. The crude mixture is a liquid.[2]
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Purification: Distill fractionally under reduced pressure or ambient pressure to isolate TETFPS.
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Impurity Control: Remove any β-isomer (Markovnikov product), though the trifluoromethyl group strongly directs toward the α-addition (terminal silicon), favoring the linear product.[1]
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Mechanistic Visualization (Chalk-Harrod Cycle)[1]
The following diagram illustrates the catalytic cycle governing the formation of TETFPS.
Figure 1: Catalytic cycle for the hydrosilylation of 3,3,3-trifluoropropene with triethylsilane via the Chalk-Harrod mechanism.
Applications in Materials & Drug Development[1]
Fluorosilicone Fluid Engineering
TETFPS is the non-reactive analogue of the commercially vital (3,3,3-Trifluoropropyl)methylsiloxane polymers.[1]
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Dielectric Studies: Researchers use TETFPS to measure the dielectric constant (
) of the trifluoropropyl moiety in isolation.[1] The polar C-F bonds increase compared to standard alkyl silanes, making these fluids valuable for high-stress electrical insulation.[1] -
Tribology: The molecule acts as a model lubricant. The trifluoropropyl group provides boundary lubrication (adsorption to metal surfaces) and oleophobicity, preventing the oil from spreading too thinly.[1]
Medicinal Chemistry: The "Silyl-Fluoro" Switch
In drug design, silicon is increasingly used as a bioisostere for carbon (the "Silicon Switch").[1]
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Lipophilicity Modulation: The Si-CH2CH2CF3 group is a "super-lipophilic" yet polar motif.[1]
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Metabolic Blockade: The trifluoropropyl group blocks metabolic oxidation at the
-position of the alkyl chain.[1] -
Protocol for LogP Determination:
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Dissolve TETFPS in a biphasic system (Octanol/Water).
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Agitate for 24 hours at 25 °C.
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Analyze phases using GC-MS or ¹⁹F NMR.
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Expected Result: High LogP (> 4.0) due to the combined hydrophobicity of the ethyl and fluoroalkyl groups.
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Handling, Safety & Toxicology
While TETFPS is chemically stable, standard laboratory safety protocols for organofluorine compounds must be observed.
| Hazard Class | Description | Mitigation |
| Flammability | Combustible Liquid.[1] | Keep away from heat/sparks.[2][3] Ground all transfer equipment. |
| Inhalation | Vapors may cause respiratory irritation.[2] | Use only in a fume hood. Avoid generating mists. |
| Skin/Eye | Mild irritant. Defatting agent. | Wear nitrile gloves and safety goggles. |
| Thermal Decomp. | Above 250 °C, may release HF and fluorophosgene. | Do not overheat. In case of fire, use foam or dry chemical (do not use water jet).[1] |
Storage: Store in a cool, dry place. Unlike chlorosilanes, TETFPS does not require inert gas storage for stability, but it is best practice to keep it under Nitrogen to prevent contamination.[1]
References
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Hydrosilylation Methodology: Ojima, I. (Ed.). (2009).[1] The Chemistry of Organic Silicon Compounds. Wiley. [1]
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Fluorosilicone Properties: Dvornic, P. R., & Owen, M. J. (2000).[1] Silicon-Containing Polymers: The Science and Technology of Their Synthesis and Applications. Springer. [1]
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Medicinal Chemistry of Silicon: Ramesh, R., & Reddy, D. S. (2018).[1] Silicon in Drug Discovery and Development. Journal of Medicinal Chemistry, 61(9), 3779–3802.[1] [1]
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Catalyst Mechanisms: Lewis, L. N. (1990). Chemical Catalysis by Colloids and Clusters. Chemical Reviews, 93(8), 2693–2730.[1] [1]
